molecular formula C16H14ClN5O2 B4836581 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4836581
M. Wt: 343.77 g/mol
InChI Key: DJYQGSBRIDNGEL-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper catalyst (Cu(I)) under mild conditions.

    Substitution Reactions: The introduction of the amino group and the carboxamide group can be achieved through nucleophilic substitution reactions. Common reagents include amines and carboxylic acid derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to nitro derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and antitumor activities. Further research is needed to fully understand its pharmacological properties and potential clinical applications.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to the modulation of these processes.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to the modulation of gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the 4-chlorophenyl group.

    N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the amino group.

    5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the 4-methoxyphenyl group.

Uniqueness

The uniqueness of 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYQGSBRIDNGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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